N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
CAS No.: 891132-87-9
Cat. No.: VC4394092
Molecular Formula: C17H13Cl2N3O4
Molecular Weight: 394.21
* For research use only. Not for human or veterinary use.
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide - 891132-87-9](/images/structure/VC4394092.png)
Specification
CAS No. | 891132-87-9 |
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Molecular Formula | C17H13Cl2N3O4 |
Molecular Weight | 394.21 |
IUPAC Name | N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |
Standard InChI | InChI=1S/C17H13Cl2N3O4/c1-24-11-5-9(6-12(8-11)25-2)15(23)20-17-22-21-16(26-17)13-7-10(18)3-4-14(13)19/h3-8H,1-2H3,(H,20,22,23) |
Standard InChI Key | ANVXXPDEMPSMQJ-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound integrates three distinct pharmacophoric elements:
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1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and bioavailability in drug design .
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2,5-Dichlorophenyl group: A halogenated aromatic substituent contributing to lipophilicity and potential halogen bonding interactions with biological targets .
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3,5-Dimethoxybenzamide: A substituted benzamide moiety providing hydrogen-bonding capabilities and electronic modulation via methoxy groups .
Physicochemical Properties
Key physicochemical parameters are summarized below:
The compound’s lipophilicity (logP ~4.2) suggests moderate membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 1,3,4-oxadiazole derivatives typically follows a three-step protocol, as demonstrated in analogous compounds :
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Formation of 1,3,4-Oxadiazole Core:
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Substitution at Position 5:
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Introduction of the 2,5-dichlorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
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Amide Coupling at Position 2:
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Activation of 3,5-dimethoxybenzoic acid to its acid chloride, followed by coupling with 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine.
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Spectroscopic Characterization
While direct data for this compound are unavailable, analogous 1,3,4-oxadiazoles exhibit characteristic spectral features:
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¹H NMR:
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IR Spectroscopy:
Future Directions and Applications
Drug Development Opportunities
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Oncology: Prioritize in vitro screening against NCI-60 cell lines to identify lead indications.
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Neurology: Evaluate COMT inhibition efficacy in dopaminergic neuron models .
Structural Optimization
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Enhancing solubility: Introduce ionizable groups (e.g., tertiary amines) to improve aqueous solubility.
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Reducing ClogP: Replace dichlorophenyl with trifluoromethyl to maintain lipophilicity while lowering metabolic liability .
Patent Landscape
No patents currently claim this exact structure, but related filings (e.g., WO2019086325A1) protect 1,3,4-oxadiazoles as kinase inhibitors, suggesting freedom-to-operate challenges in specific therapeutic areas .
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